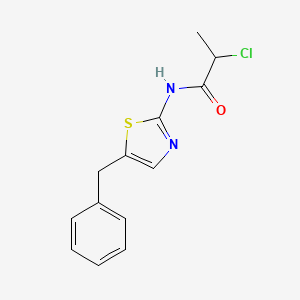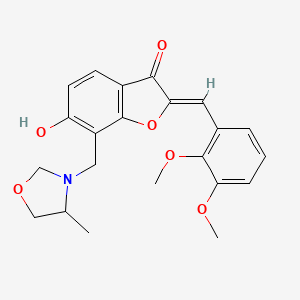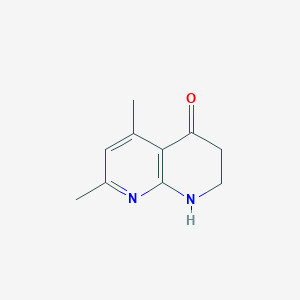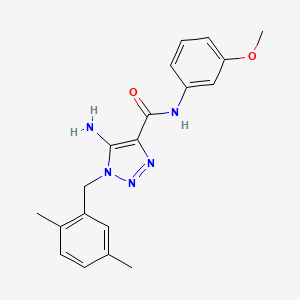
2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H14Cl2F3N3O3S and its molecular weight is 444.25. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
1,3,4-Oxadiazole derivatives, including those similar to the specified chemical compound, have been synthesized through a series of chemical reactions involving organic acids, esters, hydrazides, and thiols. These compounds are characterized using modern spectroscopic techniques, indicating their complex structures and potential for diverse biological activities (Khalid et al., 2016).
Biological Evaluation
Anticancer Properties : Certain derivatives have been evaluated as potential anticancer agents, showing promising activity against cancer cell lines. The synthesis process involves creating piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are then assessed for their anticancer potential (Rehman et al., 2018).
Antibacterial Activities : N-substituted derivatives have shown moderate to strong antibacterial activities against various Gram-negative and Gram-positive bacteria, highlighting the therapeutic potential of these compounds in treating bacterial infections (Khalid et al., 2016).
Antimicrobial Activity : The synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores have demonstrated moderate antibacterial potentials, with some compounds showing significant growth inhibition of various bacterial strains (Iqbal et al., 2017).
Enzyme Inhibition for Alzheimer's Disease
A study focused on synthesizing new N-substituted derivatives to evaluate drug candidates for Alzheimer's disease, showcasing the potential of these compounds in enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Anticancer Agents
Another research avenue involves the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, indicating the considerable attention these compounds have received over the last decade due to their potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties (Redda & Gangapuram, 2007).
Eigenschaften
IUPAC Name |
2-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N3O3S/c1-8-6-12(11(17)7-10(8)16)27(24,25)23-4-2-9(3-5-23)13-21-22-14(26-13)15(18,19)20/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDOOQYMQVTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropoxybenzyl)-4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B2663837.png)
![1-Ethyl-4-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2663839.png)
![5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2663840.png)

![5-methyl-2-phenethyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2663844.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2663847.png)
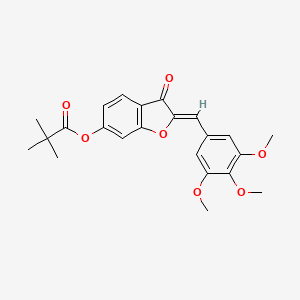
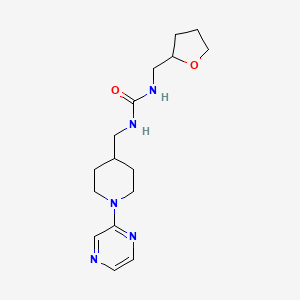
![2-Benzyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2663855.png)
